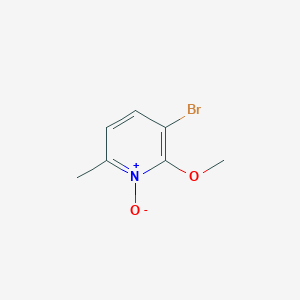
3-Bromo-2-methoxy-6-methyl-pyridine 1-oxide
Cat. No. B8549111
M. Wt: 218.05 g/mol
InChI Key: OTZNHYPWZGGYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063072B2
Procedure details


step b—A solution of 52a (0.5 g) and 0.5 M NaOMe/MeOH (4.9 mL) was stirred at RT overnight. The reaction mixture was concentrated in vacuo and the residue loaded on a SiO2 column and eluted with 5% MeOH/DCM to afford 3-bromo-2-methoxy-6-methyl-pyridine 1-oxide (52b).

Name
NaOMe MeOH
Quantity
4.9 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[CH3:11][O-:12].[Na+].CO>>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=[N+](C(=CC1)C)[O-])Cl
|
|
Name
|
NaOMe MeOH
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 5% MeOH/DCM
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=[N+](C(=CC1)C)[O-])OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
